2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloroacetamide group attached to an indole ring, which is further substituted with a propoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Propoxy Group: The propoxy group can be introduced via an alkylation reaction using propyl bromide or propyl iodide in the presence of a base like potassium carbonate.
Attachment of the Chloroacetamide Group: The final step involves the reaction of the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The chloroacetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide.
Substitution: Formation of N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide derivatives with various substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 2-Chloro-N-[2-(5-ethoxy-1H-indol-3-yl)ethyl]acetamide
- 2-Chloro-N-[2-(5-butoxy-1H-indol-3-yl)ethyl]acetamide
Uniqueness
2-Chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of the propoxy group, which may confer distinct biological activities and physicochemical properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-7-20-12-3-4-14-13(8-12)11(10-18-14)5-6-17-15(19)9-16/h3-4,8,10,18H,2,5-7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXOVAIIUMEAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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